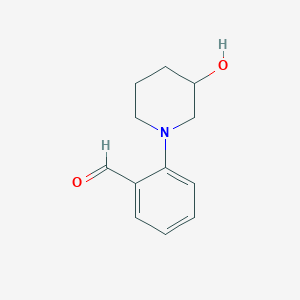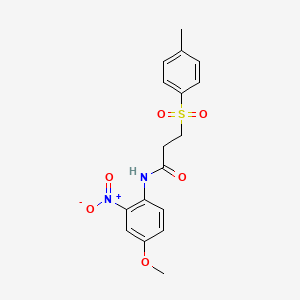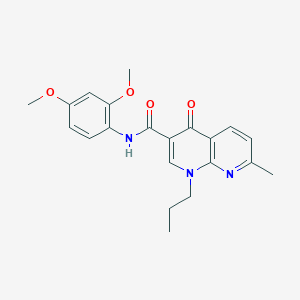![molecular formula C8H14ClF2N B2468584 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2413874-49-2](/img/structure/B2468584.png)
7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride: is a chemical compound with the molecular formula C8H13F2NClH It is a bicyclic compound containing fluorine atoms and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include fluorinated precursors and nitrogen-containing compounds.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to facilitate the formation of the bicyclic structure.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Halogenating agents, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[410]heptane;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated structure may influence its binding affinity and specificity towards certain biological targets.
Medicine
In the field of medicine, 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for use in various industrial processes and formulations.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in its structure may enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Difluoro-3-azabicyclo[4.1.0]heptane
- 3-Azabicyclo[3.1.1]heptane
- 7-Azabicyclo[4.1.0]heptane
Uniqueness
Compared to similar compounds, 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[410]heptane;hydrochloride is unique due to the presence of two fluorine atoms and its specific bicyclic structure
Properties
IUPAC Name |
7,7-difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-3-4-11-5-7(6,2)8(6,9)10;/h11H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMMKKLVSODCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1(C2(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
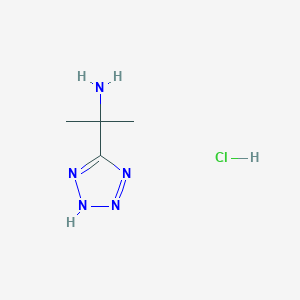
![5-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2468504.png)
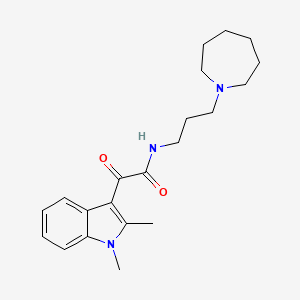
![6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B2468506.png)
![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)
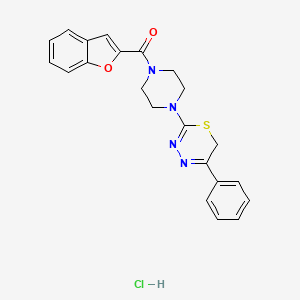
![N,N-dimethyl-4-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2468509.png)
![4-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B2468510.png)
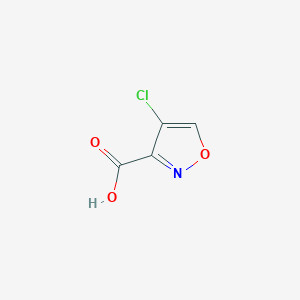
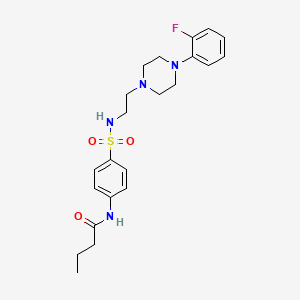
![ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B2468521.png)
